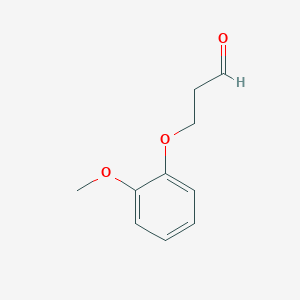

3-(2-Methoxyphenoxy)propanal

Description

3-(2-Methoxyphenoxy)propanal is an aromatic aldehyde featuring a phenoxy group substituted with a methoxy moiety at the ortho position (2-methoxyphenoxy) attached to a propanal backbone.

Properties

IUPAC Name |

3-(2-methoxyphenoxy)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-9-5-2-3-6-10(9)13-8-4-7-11/h2-3,5-7H,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPRZNOOGRRPFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 3-(2-Methoxyphenoxy)propanal involves the thermochemical conversion of guaifenesin in the presence of 1-butyl-3-methylimidazolium-based ionic liquids. This reaction is typically carried out at 80°C for 2 hours. The ionic liquid [BMIM][BF4] facilitates the conversion of guaifenesin to this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of ionic liquids and other environmentally friendly catalysts is a promising approach for large-scale synthesis. These methods offer advantages such as high selectivity and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)propanal can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxyphenoxy)propanal has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s potential biological activities make it a subject of study in biochemical research.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenoxy)propanal involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known that the compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological and chemical properties of 3-(2-methoxyphenoxy)propanal are influenced by substituent positions and functional groups. Below is a comparative analysis of key analogs:

Key Observations:

- Substituent Position: The 2-methoxyphenoxy group (in Guaifenesin and Compound 10/11) is associated with cardiovascular activity, while the 3-methoxyphenyl group (in 3-(3-methoxyphenyl)propanal) shows weaker enzyme binding .

- Functional Groups : Aldehydes (e.g., 3-(3-methoxyphenyl)propanal) exhibit lower enzyme-binding affinities compared to alcohols or amines (e.g., Guaifenesin, Compound 10/11), likely due to reduced hydrogen-bonding capacity .

Enzyme Interactions

- 3-(3-Methoxyphenyl)propanal :

- Compound 10/11 (): Exhibits α1/β1-adrenoceptor binding, antiarrhythmic, and hypotensive effects. No direct enzyme affinity data provided .

Antioxidant and Antimicrobial Potential

- 3-(3-Methoxyphenyl)propanal : Demonstrates moderate antibacterial activity via weak interactions with MurB and PBP enzymes, though less potent than positive controls .

Biological Activity

3-(2-Methoxyphenoxy)propanal is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound, with the molecular formula , features a methoxy-substituted phenyl group linked to a propanal moiety. This structure is significant for its interaction with various biological targets.

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. In vitro studies demonstrated a dose-dependent reduction in reactive oxygen species (ROS) levels when cells were treated with this compound.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent.

3. Neuroprotective Properties

Neuroprotective effects have been observed in models of neurodegenerative diseases. The compound was found to protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential role in treating conditions like Alzheimer's and Parkinson's diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative damage.

- Cytokine Modulation : By inhibiting nuclear factor-kappa B (NF-κB) signaling pathways, it reduces the expression of inflammatory cytokines.

- Calcium Homeostasis : It appears to stabilize intracellular calcium levels, which is critical for neuronal health and function.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Oxidative Stress : A study involving human neuroblastoma cells showed that treatment with 10 µM of the compound reduced ROS levels by approximately 40% compared to untreated controls.

| Treatment | ROS Level Reduction (%) |

|---|---|

| Control | 0 |

| 10 µM | 40 |

| 50 µM | 70 |

- Inflammation Model : In a murine model of acute inflammation, administration of 20 mg/kg body weight led to a significant decrease in paw edema compared to the control group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.